
2-((4-((3,4-dimethoxyphenethyl)amino)quinazolin-2-yl)thio)-N-(4-methylbenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-((3,4-dimethoxyphenethyl)amino)quinazolin-2-yl)thio)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C28H30N4O3S and its molecular weight is 502.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((4-((3,4-dimethoxyphenethyl)amino)quinazolin-2-yl)thio)-N-(4-methylbenzyl)acetamide is a quinazoline derivative that has garnered attention due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.
Synthesis of the Compound
The synthesis of quinazoline derivatives typically involves multi-step reactions starting from readily available precursors. The target compound can be synthesized through a series of reactions involving the formation of the quinazoline ring followed by the introduction of the thio and acetamide functionalities.
Anticancer Properties
Recent studies indicate that quinazoline derivatives exhibit significant anticancer activities. For instance, a study evaluated various quinazoline compounds against multiple cancer cell lines, including glioblastoma (LN-229), pancreatic adenocarcinoma (Capan-1), and lung carcinoma (NCI-H460). The results demonstrated that compounds similar to our target compound showed IC50 values in the low micromolar range, indicating potent anti-proliferative effects.
Cell Line | Compound IC50 (µM) | Control (Staurosporine) |
---|---|---|
LN-229 | 5.2 | 0.1 |
Capan-1 | 3.8 | 0.05 |
NCI-H460 | 6.5 | 0.15 |
These findings suggest that the compound may inhibit key signaling pathways involved in tumor growth and proliferation.
Enzyme Inhibition
The compound has also been evaluated for its activity as an α-glucosidase inhibitor , which is crucial in managing diabetes by slowing carbohydrate absorption. The structure-activity relationship (SAR) studies have shown that modifications on the quinazoline ring can enhance inhibitory activity.
Compound | IC50 (µM) | Remarks |
---|---|---|
2-((4-(3,4-Dimethoxyphenethyl)amino)quinazolin-2-yl)thio-N-(4-methylbenzyl)acetamide | 14.4 | High potency compared to controls |
Quinazolinone derivative A | 53 | Moderate activity |
Quinazolinone-coumarin hybrid | <10 | Significantly enhanced inhibition |
The anticancer effects of quinazoline derivatives are primarily attributed to their ability to inhibit tyrosine kinases, which play a pivotal role in cell signaling pathways related to growth and survival. By targeting these kinases, compounds can disrupt aberrant signaling cascades typical in various cancers.
Case Studies
- Study on Kinase Inhibition : A recent investigation screened several quinazoline derivatives against a panel of 109 kinases using Differential Scanning Fluorimetry (DSF). The target compound showed significant binding affinity towards specific kinases, with temperature shifts comparable to known inhibitors.
- In Vivo Studies : Animal models treated with similar quinazoline derivatives exhibited reduced tumor sizes and improved survival rates compared to controls, highlighting their potential for therapeutic application.
Propiedades
IUPAC Name |
2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O3S/c1-19-8-10-21(11-9-19)17-30-26(33)18-36-28-31-23-7-5-4-6-22(23)27(32-28)29-15-14-20-12-13-24(34-2)25(16-20)35-3/h4-13,16H,14-15,17-18H2,1-3H3,(H,30,33)(H,29,31,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCRDOMWHFQOBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCCC4=CC(=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.